

Spectroscopic Characterization of 4-Amino-5-methylisophthalonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-5-methylisophthalonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-5-methylisophthalonitrile** (CAS No: 98589-70-9), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for **4-Amino-5-methylisophthalonitrile** is summarized in the tables below. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides insights into the hydrogen environments within the molecule. The experimental ¹H NMR data for **4-Amino-5-methylisophthalonitrile**, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals distinct signals for the aromatic, amino, and methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.87	Doublet (d)	1.8	Aromatic CH
7.56	Doublet (d)	0.9	Aromatic CH
6.75	Singlet (s)	-	NH ₂
2.10	Singlet (s)	-	CH ₃

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of unique carbon environments. While experimental data for **4-Amino-5-methylisophthalonitrile** is not readily available in the public domain, a predicted ¹³C NMR spectrum was generated to provide expected chemical shift values. The molecule is expected to show nine distinct carbon signals corresponding to its nine carbon atoms.

Predicted Chemical Shift (δ) ppm	Assignment
15.8	-CH ₃
109.8	Quaternary C (C-NH ₂)
115.4	-CN
116.1	-CN
117.8	Quaternary C (C-CH ₃)
121.1	Aromatic CH
136.1	Aromatic CH
141.2	Quaternary C (aromatic)
149.5	Quaternary C (aromatic)

Note: Predicted using a standard NMR prediction engine. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500 - 3300	Medium	N-H Stretch (Amino group)
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch
~2230	Strong	C≡N Stretch (Nitrile)[1]
~1600	Medium	N-H Bend (Amino group)[1]
~1600 - 1450	Medium	Aromatic C=C Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Ratio	Proposed Identity
158.00	[M+H] ⁺ (Protonated Molecular Ion)
141	[M+H - NH ₃] ⁺
131	[M+H - HCN] ⁺

Note: An LC-MS analysis has confirmed the protonated molecular ion [M+H]⁺ at m/z 158.00.

The fragmentation pattern is proposed based on the typical behavior of aromatic amines and nitriles.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **4-Amino-5-methylisophthalonitrile** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
- Transfer the solution to an NMR tube using a pipette.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Typical parameters for ^1H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a 45° pulse angle and a 2-second relaxation delay are common.
- Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

- **4-Amino-5-methylisophthalonitrile** sample (solid powder)
- FT-IR spectrometer with an ATR accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- **4-Amino-5-methylisophthalonitrile** sample
- LC-MS grade solvents (e.g., acetonitrile, water)

- Formic acid (for mobile phase modification)
- HPLC vials
- LC-MS system equipped with an electrospray ionization (ESI) source

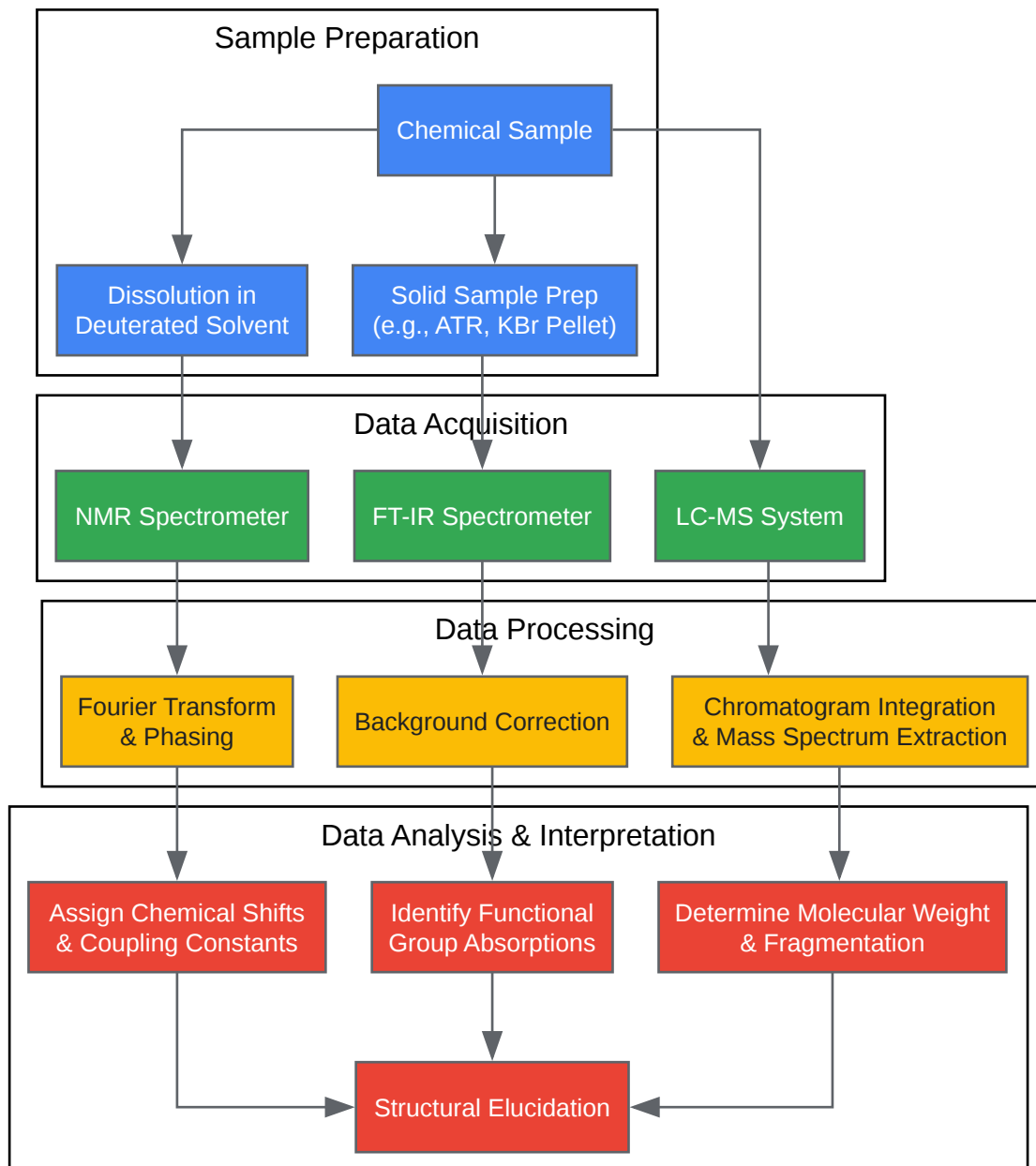
Procedure:

- Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture, such as acetonitrile/water.
- Prepare the mobile phases. A typical mobile phase system for reversed-phase chromatography would be:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
- Set up the LC method, including the gradient elution profile, flow rate (e.g., 0.2-0.5 mL/min), and column temperature.
- Set up the MS method in positive ion mode to detect the protonated molecule $[M+H]^+$. Set the mass range to scan for the expected molecular ion and its fragments.
- Inject the sample solution into the LC-MS system.
- Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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References

- 1. 4-Amino-5-methylisophthalonitrile | 98589-70-9 | Benchchem [benchchem.com]
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